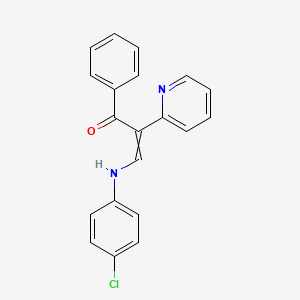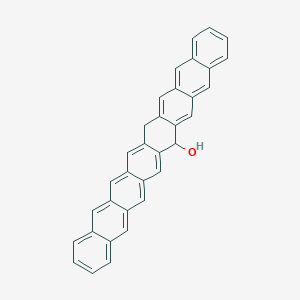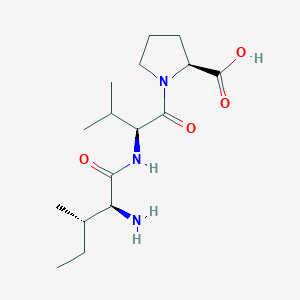
H-Ile-Val-Pro-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Ile-Val-Pro-OH, also known as L-isoleucyl-L-valyl-L-proline, is a tripeptide composed of the amino acids isoleucine, valine, and proline. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicine and biotechnology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-Val-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. Subsequent amino acids (valine and isoleucine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteolytic enzymes to catalyze the formation of peptide bonds between the amino acids. This method can be more cost-effective and environmentally friendly compared to chemical synthesis.
化学反応の分析
Types of Reactions
H-Ile-Val-Pro-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tripeptide into its constituent amino acids.
Oxidation: The amino acid residues, particularly proline, can undergo oxidation reactions, leading to the formation of modified peptides.
Substitution: Functional groups on the amino acid side chains can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to hydrolyze the peptide bonds.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Isoleucine, valine, and proline.
Oxidation: Oxidized forms of the amino acids, such as hydroxyproline.
Substitution: Modified peptides with substituted side chains.
科学的研究の応用
H-Ile-Val-Pro-OH has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and as a potential bioactive peptide.
Medicine: Explored for its potential therapeutic effects, such as antihypertensive activity by inhibiting angiotensin-converting enzyme (ACE).
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.
作用機序
H-Ile-Val-Pro-OH exerts its effects primarily through its interaction with specific molecular targets. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The peptide may also interact with other proteins and receptors, modulating various biological pathways.
類似化合物との比較
Similar Compounds
H-Val-Pro-Pro-OH: Another tripeptide with similar ACE inhibitory activity.
H-Ile-Pro-Pro-OH: Known for its antihypertensive effects and similar structure.
Uniqueness
H-Ile-Val-Pro-OH is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. Its combination of isoleucine, valine, and proline contributes to its stability and bioactivity, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
918424-42-7 |
|---|---|
分子式 |
C16H29N3O4 |
分子量 |
327.42 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H29N3O4/c1-5-10(4)12(17)14(20)18-13(9(2)3)15(21)19-8-6-7-11(19)16(22)23/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)/t10-,11-,12-,13-/m0/s1 |
InChIキー |
RQZFWBLDTBDEOF-CYDGBPFRSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


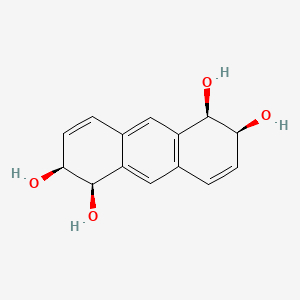
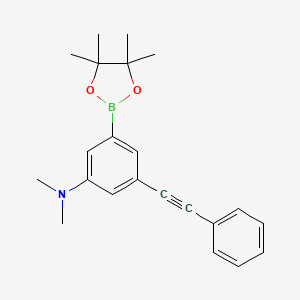
![4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide](/img/structure/B12625786.png)



![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)

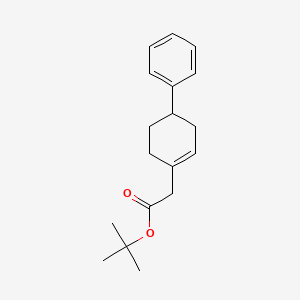
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)

